molecular formula C16H30O2 B14529136 3-Hexyldec-3-enoic acid CAS No. 62444-16-0

3-Hexyldec-3-enoic acid

Cat. No.: B14529136
CAS No.: 62444-16-0
M. Wt: 254.41 g/mol
InChI Key: ABAJZTNBADIDBN-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representation in Scientific Literature

The systematic naming of fatty acids according to the International Union of Pure and Applied Chemistry (IUPAC) provides a clear and unambiguous method for describing their chemical structures. For unsaturated fatty acids, the IUPAC system uses the suffix "-enoic acid" to denote the presence of a double bond. youtube.comnih.gov The position of this double bond is indicated by a number preceding this suffix. youtube.com

In the case of 3-Hexyldec-3-enoic acid, the name reveals several key structural features. "Dec" indicates a ten-carbon backbone. The "-enoic acid" suffix signifies a carboxylic acid with a carbon-carbon double bond. The number '3-' preceding "enoic" specifies that the double bond is located between the third and fourth carbon atoms of the main chain, counting from the carboxyl group. The "hexyl" group attached at the third carbon position indicates a six-carbon branch. Therefore, the IUPAC name precisely describes a ten-carbon fatty acid with a double bond at the C-3 position and a hexyl branch also at the C-3 position.

The structural representation is crucial for understanding the molecule's spatial arrangement and potential interactions. The presence of the double bond also introduces the possibility of cis or trans isomerism, which would significantly affect the molecule's shape and properties.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
Chemical Formula C16H30O2
Main Chain 10 carbons (Decanoic acid derivative)
Branch Hexyl group at C-3

| Unsaturation | Double bond at C-3 |

Classification within Complex Branched Unsaturated Fatty Acids

Fatty acids are broadly categorized based on the length of their carbon chain, the presence or absence of double bonds, and the existence of any branching. byjus.comutah.edu Saturated fatty acids contain no double bonds, while unsaturated fatty acids can be monounsaturated (one double bond) or polyunsaturated (two or more double bonds). byjus.comlibretexts.org

This compound falls into the category of complex branched unsaturated fatty acids.

Unsaturated: It contains a carbon-carbon double bond. libretexts.org

Branched-Chain: It possesses a side chain (a hexyl group) attached to the main carbon backbone. Branched-chain fatty acids (BCFAs) are characterized by one or more of these branches, which are most commonly methyl groups. wikipedia.orgnih.gov

Complex: The presence of a substantial alkyl branch (hexyl) at the site of unsaturation distinguishes it from the more common iso- and anteiso-BCFAs, where a single methyl group is found near the end of the fatty acid chain. mext.go.jpnih.gov

This specific combination of features—a mid-chain double bond coupled with a significant alkyl branch at the same position—is what makes its classification as a "complex" branched unsaturated fatty acid appropriate. This structural complexity suggests that it may not fit neatly into the more common sub-classifications of BCFAs.

Contextualization within Lipid Biochemistry Research

While direct research on this compound is limited, its structural characteristics place it within the broader context of research on branched-chain fatty acids (BCFAs). BCFAs are recognized as important components of biological systems, particularly in bacterial cell membranes. wikipedia.orgnih.gov They play a crucial role in maintaining membrane fluidity, which is essential for cellular function, especially in response to environmental stressors like temperature changes. nih.govusda.gov

The branching in BCFAs, much like the double bonds in unsaturated fatty acids, disrupts the tight packing of the acyl chains in the lipid bilayer. acs.orgnih.gov This disruption increases the fluidity of the membrane. acs.orgnih.gov For instance, bacteria often increase their content of BCFAs to adapt to colder temperatures. usda.gov Given that this compound possesses both branching and unsaturation, it is hypothesized to have a significant impact on the physical properties of membranes.

Furthermore, BCFAs are not just structural components. They have been implicated in various physiological processes, including energy metabolism, cell signaling, and the modulation of inflammation. oup.comontosight.ainewenglanddairy.com They are found in various dietary sources, such as dairy products and fermented foods, and are also present in the human body. wikipedia.orgnewenglanddairy.com

Significance of Investigating Novel Branched Fatty Acid Structures

The study of novel branched fatty acid structures like this compound holds considerable scientific importance for several reasons.

Understanding Membrane Dynamics: Investigating how unique structures influence the physical properties of lipid bilayers can provide deeper insights into the regulation of membrane fluidity and the formation of specialized membrane domains, such as lipid rafts. acs.orgnih.gov

Discovery of New Bioactive Molecules: Many fatty acids and their derivatives act as signaling molecules or have potent biological activities. Research into novel BCFAs could lead to the discovery of new molecules with therapeutic potential, for example, in cancer treatment, metabolic disorders, and inflammatory diseases. nih.govontosight.aiacs.org

Bacterial Physiology and Pathogenesis: Since BCFAs are major components of many bacterial membranes, understanding their biosynthesis and function can open up new avenues for antimicrobial strategies. nih.govusda.gov The specific fatty acid profiles of bacteria can also serve as biomarkers for identification. nih.gov

Expanding Chemical Diversity: The characterization of previously unknown fatty acids expands the known landscape of lipids, contributing to a more comprehensive understanding of the full spectrum of biological molecules. The identification of novel BCFAs in natural sources, such as fish oils, highlights that there is still much to be discovered in the field of lipidomics. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62444-16-0

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

3-hexyldec-3-enoic acid

InChI

InChI=1S/C16H30O2/c1-3-5-7-9-11-13-15(14-16(17)18)12-10-8-6-4-2/h13H,3-12,14H2,1-2H3,(H,17,18)

InChI Key

ABAJZTNBADIDBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(CCCCCC)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Hexyldec 3 Enoic Acid and Analogs

Total Synthesis Approaches

Total synthesis provides a versatile platform to construct 3-Hexyldec-3-enoic acid with high precision. Key to a successful synthesis is the strategic formation of the carbon-carbon backbone, the stereoselective installation of the double bond, and the final functionalization to the carboxylic acid.

Stereoselective Synthesis of Olefinic Bonds

The central structural feature of this compound is the C3-C4 double bond. The stereocontrolled synthesis of such trisubstituted alkenes is a well-established area of organic synthesis. Several methods can be envisioned for this transformation.

One potential strategy involves the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification. For instance, the reaction of a stabilized ylide derived from a phosphonate (B1237965) ester (e.g., triethyl phosphonoacetate) with a suitable ketone, such as decan-4-one, could furnish the desired α,β-unsaturated ester scaffold. The stereochemical outcome of the HWE reaction can often be influenced by the choice of reagents and reaction conditions to favor the desired (E) or (Z) isomer.

Another powerful approach is the Julia-Kocienski olefination . This reaction, involving the coupling of a sulfone with an aldehyde, is known for its high (E)-selectivity. In a potential route to this compound, a sulfone derived from the hexyl moiety could be reacted with an appropriate aldehyde precursor to the carboxylic acid chain.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling , also offer a convergent and stereospecific route. For example, a vinyl halide or vinyl boronate at the C3 position could be coupled with a hexyl organometallic reagent. The stereochemistry of the double bond would be pre-defined in the vinyl coupling partner. A study on the palladium-catalyzed allylic alkylation of bis(trimethylsilyl)ketene acetals provides a pathway for the enantioselective and diastereoselective synthesis of γ,δ-unsaturated carboxylic acids, which could be adapted. researchgate.net

Finally, alkyne-based methodologies provide a robust entry to stereodefined trisubstituted olefins. The partial reduction of a corresponding 3-hexyldec-3-ynoic acid precursor, for instance using Lindlar's catalyst for the (Z)-isomer or a dissolving metal reduction (e.g., Na/NH3) for the (E)-isomer, would be a highly effective strategy.

Strategies for Introducing Branched Alkyl Chains

The hexyl group at the C3 position constitutes a key branching point. The introduction of this alkyl chain can be achieved at various stages of the synthesis.

Conjugate addition reactions are a prime method for installing the branched alkyl group. The addition of a hexyl organometallic reagent, such as a Gilman cuprate (B13416276) (hexyl₂CuLi), to an α,β-unsaturated ester like ethyl oct-2-enoate would directly establish the desired carbon skeleton. The stereoselectivity of such additions can often be controlled through the use of chiral auxiliaries or catalysts. Research has shown highly stereoselective additions of organolithium reagents to chiral oxazolines, providing an asymmetric route to 3-substituted alkanoic acids with high enantiomeric excess. acs.orgdocumentsdelivered.comacs.org

Alternatively, alkylation of an enolate can be employed. Deprotonation of a suitable ester, such as ethyl 3-oxodecanoate, followed by alkylation with a hexyl halide would introduce the hexyl group. Subsequent reduction and elimination steps would then be required to form the C3-C4 double bond.

Modern synthetic methods also offer innovative approaches. For instance, Lewis acid-induced hydro-alkylation reactions using alkyl chloroformates have been developed for the alkylation of unsaturated fatty compounds, yielding well-defined alkyl-branched products. uni-oldenburg.deresearchgate.net Zeolite-catalyzed isomerization of unsaturated fatty acids can also produce branched-chain fatty acids, although this often results in a mixture of isomers. uni-oldenburg.deresearchgate.net

Carboxylic Acid Functionalization Techniques

The final step in the synthesis of this compound is the formation or unmasking of the carboxylic acid functionality.

If the synthesis proceeds through an ester intermediate, a simple saponification using a base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup, will yield the final carboxylic acid. This is a robust and widely used method.

Alternatively, if the synthesis utilizes a nitrile or an alcohol as a precursor, hydrolysis or oxidation , respectively, would be required. For example, a terminal alcohol can be oxidized to the carboxylic acid using various reagents such as Jones reagent (CrO₃/H₂SO₄) or a two-step procedure involving a Swern or Dess-Martin oxidation to the aldehyde followed by a Pinnick oxidation (NaClO₂).

Recent advances in C-H functionalization offer more direct routes. rsc.orgnih.gov While potentially challenging for a simple aliphatic chain, directed C-H activation could, in principle, be used to introduce a carboxyl group or a precursor at a late stage of the synthesis, though this would likely require a more complex substrate with appropriate directing groups. rsc.org Decarboxylative cross-coupling reactions have also emerged as powerful tools in natural product synthesis, offering novel disconnections for complex molecules. researchgate.net

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic approaches leverage the high selectivity and mild reaction conditions of enzymes to perform key transformations, often complementing traditional chemical methods. The synthesis of this compound can benefit from enzymatic steps for chain elongation, desaturation, and chiral resolution.

Enzymatic Transformations in Fatty Acid Elongation and Desaturation

Nature synthesizes fatty acids through the action of fatty acid synthase (FAS) and elongase enzymes. wikipedia.orgagrilife.orgkhanacademy.orgyoutube.com While FAS typically produces straight-chain saturated fatty acids, the promiscuity of some of these enzymes can be exploited. nih.govnih.gov

Fatty acid elongases are responsible for extending the carbon chain of fatty acids. agrilife.orgwou.edunih.govnih.gov A chemo-enzymatic strategy could involve the synthesis of a shorter, branched-chain fatty acid precursor, which is then elongated by a specific elongase enzyme. For instance, an enzyme could potentially utilize a branched-chain starter unit in place of the usual acetyl-CoA. nih.gov

Fatty acid desaturases introduce double bonds into the fatty acid chain. wou.edunih.govnih.gov These enzymes typically exhibit high regioselectivity and stereoselectivity. A potential chemo-enzymatic route could involve the enzymatic desaturation of a saturated 3-hexyldecanoic acid precursor. Mammalian systems have desaturases that introduce double bonds at specific positions, although introducing a double bond at the Δ3 position of a branched-chain fatty acid might require a non-native or engineered enzyme. wou.edu

A systematic study of chemo-enzymatic methods for the synthesis of various CoA-thioesters, including α,β-unsaturated derivatives, highlights the potential for using acyl-CoA dehydrogenases to form enoyl-CoAs, which are key intermediates in fatty acid metabolism. nih.gov

Biocatalytic Strategies for Chiral Resolution

If the synthesis of this compound results in a racemic or diastereomeric mixture, biocatalytic resolution can be a highly efficient method for obtaining a single enantiomer or diastereomer.

Lipases and esterases are commonly used for the kinetic resolution of racemic carboxylic acids or their esters. mdpi.com For example, a racemic ester of this compound could be treated with a lipase. The enzyme would selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. These two products can then be separated. Studies have shown the successful enzymatic deracemization of fluorinated arylcarboxylic acids using this principle. mdpi.com

Furthermore, biocatalytic systems have been developed for the reduction of α,β-unsaturated carboxylic acids. kcl.ac.ukrsc.org A carboxylic acid reductase (CAR) can convert the carboxylic acid to an aldehyde, which can then be acted upon by other enzymes. While this is a reductive process, the enantioselectivity of such enzymes could be exploited in a resolution or asymmetric synthesis context. A concurrent reductive-oxidative biocatalytic cascade using an enoate reductase and an aldehyde dehydrogenase has been shown to produce chiral α-substituted carboxylic acids from α,β-unsaturated aldehydes. researchgate.net This highlights the potential for multi-enzyme systems in constructing complex chiral molecules.

Data Tables

Table 1: Key Chemical Reactions for the Synthesis of this compound

Reaction TypeReagents and ConditionsPurpose in Synthesis
Horner-Wadsworth-EmmonsPhosphonate ester, base, ketoneStereoselective formation of the C3-C4 double bond.
Julia-Kocienski OlefinationPhenyl-tetrazole sulfone, aldehyde, baseStereoselective formation of the C3-C4 double bond.
Suzuki CouplingVinyl boronate, hexyl halide, Pd catalystConvergent assembly of the carbon skeleton.
Conjugate AdditionGilman cuprate, α,β-unsaturated esterIntroduction of the branched hexyl group.
SaponificationNaOH or LiOH, then H₃O⁺Conversion of an ester to the carboxylic acid.

Table 2: Key Enzymatic Reactions for the Synthesis of this compound

Enzyme ClassFunctionApplication in Synthesis
Fatty Acid ElongaseCarbon chain extensionBuilding the decanoic acid backbone.
Fatty Acid DesaturaseIntroduction of double bondsFormation of the C3-C4 double bond.
Lipase/EsteraseHydrolysis of estersChiral resolution of racemic mixtures.
Carboxylic Acid ReductaseReduction of carboxylic acidsPotential for asymmetric transformations.

Integration of Chemical and Biocatalytic Steps

A promising approach for the synthesis of α,β-unsaturated esters, which are direct precursors to acids like this compound, involves a chemoenzymatic strategy combining enzymatic reduction with a classic chemical reaction. beilstein-journals.orgd-nb.inforesearchgate.netnih.gov This method capitalizes on the high selectivity of enzymes for the initial reduction step and the reliability of well-established chemical transformations for the subsequent chain elongation.

One such reported chemoenzymatic approach utilizes a carboxylic acid reductase (CAR) from Mycobacterium sp. for the reduction of a variety of aliphatic and aromatic carboxylic acids to their corresponding aldehydes. beilstein-journals.orgresearchgate.net This enzymatic step is notable for its broad substrate scope and tolerance of other functional groups, such as carbon-carbon double bonds. beilstein-journals.org The resulting aldehyde can then undergo a Wittig reaction, a cornerstone of organic synthesis, to introduce a two-carbon unit and generate an α,β-unsaturated ester. beilstein-journals.orgd-nb.info Subsequent hydrolysis of the ester would yield the target β,γ-unsaturated carboxylic acid, this compound.

For instance, a carboxylic acid like octanoic acid could be enzymatically reduced to octanal. A subsequent Wittig reaction with a phosphonium (B103445) ylide derived from an appropriate haloacetate, followed by isomerization and hydrolysis, would lead to the desired 3-alkenoic acid structure. The enzyme from Mycobacterium sp. has been shown to be effective for a range of fatty acids, with a preference for mid-chain lengths. beilstein-journals.org

The integration of biocatalysis is not limited to reduction. Enzymes can be employed in multi-step cascade reactions, sometimes within nanoreactors or microreactors, to synthesize complex molecules with high efficiency by spatially separating incompatible catalysts. nih.gov For example, a three-enzyme cascade has been used for the synthesis of cytidine (B196190) monophosphate N-acetylneuraminic acid, demonstrating a 2.2-fold improvement over non-compartmentalized reactions. nih.gov Such principles could be adapted for the multi-step synthesis of this compound precursors.

Table 1: Chemoenzymatic Synthesis of α,β-Unsaturated Esters via Carboxylic Acid Reduction and Wittig Reaction
Substrate Carboxylic AcidEnzymatic Reduction Product (Aldehyde)Isolated Yield of α,β-Unsaturated Ester (%)E/Z Ratio
Phenylacetic acidPhenylacetaldehyde75-
2-Phenylpropanoic acid2-Phenylpropanal7092:8
Lauric acidDodecanal4689:11
Cinnamic acidCinnamaldehyde6594:6

Data sourced from studies on a chemoenzymatic approach combining a Mycobacterium CAR-catalyzed reduction and a subsequent Wittig reaction. researchgate.net

Precursor-Based Synthesis and Derivatization

Traditional organic synthesis offers robust and versatile methods for constructing the carbon skeleton and introducing the carboxylic acid functionality of this compound from various precursors.

A fundamental strategy for the synthesis of carboxylic acids is the carboxylation of organometallic reagents, which can be prepared from corresponding alkyl or vinyl halides. libretexts.org For the synthesis of this compound, a suitable precursor would be a 3-halo-3-hexyldecene derivative. This halide can be converted into a Grignard reagent by reacting with magnesium metal. libretexts.orgchemistrysteps.commasterorganicchemistry.comtransformationtutoring.com The subsequent reaction of this Grignard reagent with carbon dioxide (CO₂), followed by an acidic workup, yields the target carboxylic acid, extending the carbon chain by one carbon. chemistrysteps.commasterorganicchemistry.com

The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO₂, forming a magnesium carboxylate salt, which is then protonated in the workup step. chemistrysteps.com This method is highly effective for a wide range of alkyl and aryl halides. libretexts.org

Alternatively, organolithium reagents, prepared from the corresponding halides, can also be carboxylated in a similar manner to produce carboxylic acids. chemistrysteps.comtransformationtutoring.com

Another approach involves the oxidative cleavage of a specific alkene. Reaction with hot alkaline potassium permanganate (B83412) (KMnO₄) can cleave a double bond to form two carboxylic acid fragments. libretexts.org While less direct for this specific target, it remains a powerful method for carboxylic acid synthesis from alkene precursors.

Carbonylation reactions provide an atom-efficient way to introduce a carbonyl group into an organic molecule using carbon monoxide (CO). researchgate.net Transition-metal-catalyzed carbonylation of alkynes is a particularly relevant method for the synthesis of α,β-unsaturated carboxylic acids. researchgate.net In this approach, an alkyne precursor, such as 4-decyne, could potentially be used. The hydroxycarbonylation of alkynes, in the presence of a suitable catalyst like a nickel carbonyl complex or other transition metal catalysts, can produce α,β-unsaturated carboxylic acids. researchgate.net

The reaction involves the addition of carbon monoxide and a hydroxyl group across the triple bond. The regioselectivity of the carbonylation can be a critical factor to control to obtain the desired isomer.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. For the synthesis of β,γ-unsaturated acids like this compound, stereoselectivity is also a key consideration.

A modified Knoevenagel condensation of straight-chain aldehydes with malonic acid has been shown to produce (E)-alk-3-enoic acids with high yields (85–90%) and excellent stereoselectivity (98–99%). This reaction is typically catalyzed by piperidinium (B107235) acetate (B1210297) in a solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures (e.g., 100 °C). For the synthesis of this compound, heptanal (B48729) could be condensed with a suitable malonic acid derivative in a similar fashion.

The choice of reagents and catalysts is crucial. For instance, in certain reactions, using silica (B1680970) sulfuric acid as a heterogeneous catalyst under microwave irradiation has been shown to significantly reduce reaction times and simplify workup procedures. researchgate.net

In the context of Grignard-based carboxylations, the purity of the magnesium and the solvent, as well as the exclusion of moisture and atmospheric oxygen, are critical for achieving high yields. Mechanochemical methods, using a ball mill, have been developed for Grignard reactions with gaseous CO₂, which can reduce solvent usage and reaction times. nih.gov

For biocatalytic steps, optimization involves selecting the appropriate enzyme and may include enzyme engineering to enhance activity and stability. nih.gov The reaction medium is also important; for example, using ionic liquids as solvents can in some cases improve the performance of enzymatic reactions. mdpi.com Factorial design experiments are a systematic way to optimize multiple reaction parameters simultaneously, such as temperature, substrate ratios, and reaction time, to maximize product yield. researchgate.net

Table 2: Knoevenagel Condensation for the Synthesis of (E)-Alk-3-enoic Acids and Esters
AldehydeReactantCatalystSolventProductYield (%)Stereoselectivity (E/Z)
n-HeptanalMalonic acidPiperidinium acetateDMSO(E)-Non-3-enoic acid8898:2
n-OctanalMalonic acidPiperidinium acetateDMSO(E)-Dec-3-enoic acid8699:1
n-OctanalMonoethyl malonatePiperidinium acetateDMFEthyl (E)-dec-3-enoate8290:10

Data adapted from a study on a modified Knoevenagel condensation.

Chemical Reactivity and Mechanistic Investigations of 3 Hexyldec 3 Enoic Acid

Reactions at the Carbon-Carbon Double Bond

The trisubstituted double bond in 3-hexyldec-3-enoic acid is a site of rich chemical reactivity, susceptible to addition, oxidation, and reduction reactions. The electronic nature of the double bond is influenced by the electron-withdrawing carboxylic acid group and the electron-donating alkyl substituents, which can affect the regioselectivity and stereoselectivity of these transformations.

Stereospecific Addition Reactions

Addition reactions to the double bond of this compound are expected to proceed with a degree of stereospecificity, where the stereochemistry of the starting alkene influences the stereochemistry of the product. masterorganicchemistry.com

One of the most common examples of stereospecific additions is the halogenation of alkenes. masterorganicchemistry.com For instance, the reaction of this compound with bromine (Br₂) would likely proceed through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion would occur from the anti-face, leading to the formation of a trans-dibromo adduct. The stereochemistry of the starting alkene (E or Z) would determine the specific stereoisomer of the product.

The addition of hydrohalic acids (e.g., HBr, HCl) to the double bond is generally not stereospecific but can be regioselective, following Markovnikov's rule where the hydrogen atom adds to the carbon with more hydrogen substituents. However, in the case of this compound, both carbons of the double bond are disubstituted. Therefore, a mixture of regioisomers is expected.

Oxidation Processes of the Unsaturated Moiety

The carbon-carbon double bond of this compound can undergo various oxidation reactions, leading to different functional groups. libretexts.org

Epoxidation: The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would result in the formation of an epoxide. The stereochemistry of the epoxide would be retained from the starting alkene.

Dihydroxylation: The alkene can be converted to a diol through syn-dihydroxylation using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.org This reaction proceeds via a cyclic intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond. Anti-dihydroxylation can be achieved through the epoxidation followed by acid-catalyzed ring-opening.

Oxidative Cleavage: Stronger oxidizing agents, such as hot, concentrated potassium permanganate or ozone (O₃) followed by an oxidative workup, can cleave the double bond. libretexts.org Ozonolysis of this compound would yield two carboxylic acids.

A representative table of expected oxidation products is provided below.

Reagent Expected Product(s) Reaction Type
m-CPBA3-Hexyl-3,4-epoxydecanoic acidEpoxidation
OsO₄, then NaHSO₃3,4-Dihydroxy-3-hexyldecanoic acidSyn-dihydroxylation
1. O₃; 2. H₂O₂Heptanoic acid and 2-Oxo-octanoic acidOxidative Cleavage
Hot, conc. KMnO₄Heptanoic acid and 2-Oxo-octanoic acidOxidative Cleavage

Hydrogenation and Reduction Pathways

The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is generally a syn-addition, with both hydrogen atoms adding to the same face of the double bond from the surface of the catalyst. The product of this reaction would be 3-hexyldecanoic acid.

The choice of catalyst and reaction conditions can sometimes influence the stereochemical outcome, especially if there are other functional groups present. However, for a simple hydrogenation of the double bond, high yields of the saturated carboxylic acid are expected.

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety of this compound is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification: this compound can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. google.com The reaction is an equilibrium process, and to drive it towards the product, the water formed is typically removed. Due to the steric hindrance around the carboxylic acid, this reaction might require longer reaction times or more forceful conditions compared to less hindered acids. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with an alcohol to form the ester.

Amidation: Similar to esterification, amidation can be achieved by reacting this compound with an amine. This reaction is generally less favorable than esterification and often requires higher temperatures or the use of coupling agents to form an amide bond. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

The table below summarizes typical conditions for these transformations.

Reaction Reagents Product Type
EsterificationAlcohol (e.g., Methanol), H₂SO₄ (catalyst)Methyl 3-hexyldec-3-enoate
AmidationAmine (e.g., Ammonia), DCC (coupling agent)3-Hexyldec-3-enamide

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple carboxylic acids, this reaction is generally difficult and requires high temperatures. However, the presence of a double bond in the β-position relative to another carbonyl group can facilitate decarboxylation through a cyclic transition state. masterorganicchemistry.com

In the case of this compound, the double bond is at the β-position relative to the carboxylic acid group. While not a β-keto acid, which readily decarboxylates, some unsaturated acids can undergo decarboxylation under specific conditions, often involving radical mechanisms or catalysis by certain metals. The direct thermal decarboxylation of this compound is not expected to be a facile process. However, if the molecule were to be isomerized to place the double bond in conjugation with the carbonyl group (a β,γ-unsaturated acid), decarboxylation could potentially be more accessible, though still requiring significant energy input. youtube.comyoutube.com

Investigations of Isomerization Processes (Cis-Trans and Positional)

Isomerization is a significant aspect of the reactivity of unsaturated fatty acids like this compound. These processes can be categorized into two main types: cis-trans (or E/Z) isomerization, which involves a change in the spatial arrangement of substituents around the double bond, and positional isomerization, where the location of the double bond within the carbon chain is altered.

Cis-Trans Isomerization

The double bond at the C3-C4 position of this compound can exist in either a cis (Z) or trans (E) configuration. The interconversion between these isomers is a potential reaction, often promoted by external stimuli such as heat, light, or catalysts. In the broader context of unsaturated fatty acids, cis-trans isomerization can be induced by γ-irradiation, which may proceed through a thiyl radical-driven process. researchgate.net The trans isomer is generally more thermodynamically stable than the cis isomer. researchgate.net In biological systems, specific enzymes known as cis-trans isomerases can catalyze this transformation as a mechanism to adapt to environmental stress. nih.govnih.gov For instance, bacteria of the genus Pseudomonas possess a periplasmic cis-trans isomerase that aids in maintaining membrane fluidity in the presence of toxic organic compounds. nih.govnih.gov

Positional Isomerization

A more prominent reaction for β,γ-unsaturated acids is the migration of the double bond to form a more stable, conjugated α,β-unsaturated isomer. For this compound, this would involve the conversion to 2-hexyldec-2-enoic acid. This isomerization establishes a conjugated system between the double bond and the carbonyl group of the carboxylic acid, which is an energetically favorable arrangement.

This type of rearrangement can be catalyzed by either acids or bases. oup.comstackexchange.com Studies on analogous compounds, such as trans-3-hexadecenoic acid, have shown that positional isomerization to the corresponding α,β-unsaturated isomer can occur, for example, during certain analytical derivatization procedures. nih.gov Research on β,γ-unsaturated thioesters has demonstrated that carboxylate salts can effectively catalyze this isomerization to the α,β-unsaturated counterparts. chemrxiv.org

The conditions for such isomerizations can vary, as shown in the table below, which summarizes findings for related unsaturated acid systems.

Catalyst TypeReagents/ConditionsSubstrate ClassProduct
BaseTriethylamine in various solventsβ,γ-Unsaturated Estersα,β-Unsaturated Esters
BaseCarboxylate Salts (e.g., tetramethylammonium (B1211777) pivalate)β,γ-Unsaturated Thioestersα,β-Unsaturated Thioesters
AcidHeat (pyrolysis)α,β-Unsaturated Acids (reverts to β,γ-isomer before reaction)Terminal Alkene (via decarboxylation of the β,γ-isomer)

This table illustrates general conditions for the isomerization of β,γ-unsaturated systems to α,β-isomers based on studies of related compounds. oup.comstackexchange.comchemrxiv.org

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of these isomerization reactions is crucial for controlling reaction outcomes. The pathways for both positional and geometric isomerization of unsaturated acids have been subjects of detailed investigation.

Mechanism of Positional Isomerization (β,γ to α,β)

The migration of the double bond from the β,γ-position to the α,β-position is a classic example of a prototropic shift, which can be catalyzed by both bases and acids.

Base-Catalyzed Mechanism: In the presence of a base, the reaction is believed to proceed through the formation of a common intermediate, an enolate. The base abstracts a proton from the α-carbon (the carbon adjacent to the carbonyl group), which is acidic due to the electron-withdrawing effect of the carboxyl group. This abstraction results in the formation of a resonance-stabilized enolate anion. Subsequent protonation of this enolate intermediate can occur at either the α-carbon (regenerating the starting β,γ-unsaturated acid) or the γ-carbon. Protonation at the γ-carbon leads to the formation of the thermodynamically more stable α,β-unsaturated carboxylic acid. oup.comchemrxiv.org The rate of this reaction has been found to be dependent on the strength of the base and the polarity of the solvent. oup.com

Acid-Catalyzed Mechanism: Under acidic conditions, the mechanism involves the protonation of the double bond. The acid catalyst adds a proton to the γ-carbon, leading to the formation of a carbocation at the β-carbon. This carbocation is adjacent to the electron-rich double bond of the enol form of the carboxylic acid. A subsequent deprotonation at the α-carbon by a conjugate base results in the formation of the conjugated α,β-unsaturated acid. stackexchange.comlibretexts.org An alternative acid-catalyzed pathway can involve the formation of a lactone intermediate if a five- or six-membered ring can be formed. libretexts.org

Mechanism of Cis-Trans Isomerization

Non-enzymatic cis-trans isomerization often involves radical intermediates. For example, the isomerization catalyzed by thiyl radicals, which can be generated from thiol-containing compounds, proceeds by the addition of the radical to one of the sp²-hybridized carbons of the double bond. researchgate.net This addition breaks the π-bond, creating a single C-C bond around which rotation can occur. Subsequent elimination of the thiyl radical can then lead to the formation of either the cis or the more stable trans isomer. researchgate.net

In biological systems, the enzymatic cis-trans isomerization, such as that carried out by the isomerase from Pseudomonas putida, does not require cofactors like ATP and appears to involve a heme-containing protein of the cytochrome c type. nih.gov The precise mechanism allows for the conversion without transient saturation of the double bond. nih.gov

Biosynthetic Pathways and Natural Occurrence of 3 Hexyldec 3 Enoic Acid

Potential Natural Sources and Biological Isolation Techniques

The natural occurrence of 3-Hexyldec-3-enoic acid has not been definitively established in scientific literature. However, based on the structural characteristics of this α-branched, unsaturated fatty acid, potential natural sources can be inferred. Branched-chain fatty acids (BCFAs) are commonly found in various organisms, including bacteria, fungi, and certain plants and marine organisms. gerli.commdpi.com Ruminant milk and meat are also significant dietary sources of BCFAs, which originate from the metabolic activity of rumen microorganisms. gerli.com

The isolation of such a compound from a complex biological matrix would likely involve a multi-step process. A general workflow for the isolation of branched-chain fatty acids from natural sources is outlined below:

StepTechniquePurpose
1Solvent ExtractionExtraction of total lipids from the biological material using a mixture of polar and non-polar solvents (e.g., Folch or Bligh-Dyer methods).
2SaponificationHydrolysis of complex lipids (e.g., triglycerides, phospholipids) with a strong base (e.g., KOH) to release free fatty acids.
3Acidification and ExtractionAcidification of the mixture to protonate the fatty acid salts, followed by extraction with a non-polar solvent (e.g., hexane (B92381) or diethyl ether).
4DerivatizationConversion of fatty acids to their methyl esters (FAMEs) using reagents like BF3-methanol or diazomethane (B1218177) to increase their volatility for gas chromatography.
5Chromatographic SeparationSeparation of the FAMEs mixture using techniques such as thin-layer chromatography (TLC), column chromatography, or high-performance liquid chromatography (HPLC) to isolate fractions containing branched and unsaturated fatty acids. Urea complexation is a classical method used to separate straight-chain fatty acids from branched-chain ones.
6Gas Chromatography-Mass Spectrometry (GC-MS)Final purification and structural elucidation of the target compound based on its retention time and mass spectrum.

Enzymatic Machinery Involved in Branched Fatty Acid Biosynthesis

The biosynthesis of a structurally unique fatty acid like this compound would necessitate a coordinated interplay of various enzymes. The proposed pathway likely involves modifications of the canonical fatty acid synthesis and polyketide synthesis pathways.

Polyketide Synthase (PKS) Involvement

Polyketide synthases (PKSs) are multifunctional enzymes that are prime candidates for the synthesis of branched fatty acids. nih.gov Unlike the highly conserved fatty acid synthase (FAS) systems, PKSs exhibit remarkable modularity and can incorporate a wider variety of extender units beyond malonyl-CoA, leading to a vast diversity of chemical structures. youtube.com

A Type I PKS system could theoretically assemble this compound. The loading module would be primed with a specific acyl-CoA starter unit. The subsequent modules would catalyze the condensation of extender units, with specific modules responsible for the introduction of the hexyl branch at the α-position. This could occur through the incorporation of a hexylmalonyl-CoA extender unit or a similar branched precursor. The PKS machinery also possesses domains for reduction and dehydration, which would be selectively employed to generate the final unsaturated structure.

Fatty Acid Synthase (FAS) Modifications

While typically producing straight-chain saturated fatty acids, the fatty acid synthase (FAS) system can exhibit promiscuity and incorporate unusual starter or extender units. nih.gov The biosynthesis of this compound could potentially arise from a modified FAS pathway.

The process could be initiated with a standard acetyl-CoA primer. The key step would be the incorporation of a hexylmalonyl-CoA extender unit at a specific elongation cycle by the acyltransferase (AT) domain of the FAS complex. The subsequent dehydration and reduction steps would then proceed, with the final chain length being determined by the thioesterase (TE) domain, which cleaves the completed fatty acid from the acyl carrier protein (ACP).

Desaturase and Elongase Activities

The formation of the double bond at the C3 position (Δ³) of this compound points to the involvement of a desaturase enzyme. frontiersin.orgnih.gov After the initial branched chain is synthesized, a specific fatty acyl-CoA desaturase would introduce the double bond at the appropriate position. These enzymes are typically membrane-bound and utilize molecular oxygen and a reducing equivalent like NADH or NADPH. csun.edu

Metabolic Precursors and Intermediates

The biosynthesis of this compound would require a specific set of precursor molecules. The primary building blocks for the carbon backbone are derived from central carbon metabolism.

Precursor/IntermediateRole in Biosynthesis
Acetyl-CoA A fundamental two-carbon building block for fatty acid synthesis. It can serve as the primer unit for the FAS pathway and is the precursor for malonyl-CoA.
Malonyl-CoA The primary two-carbon extender unit used in both FAS and PKS pathways for chain elongation.
Hexanoyl-CoA A potential precursor for the hexyl branch. It could be converted to hexylmalonyl-CoA.
Hexylmalonyl-CoA The key branched extender unit proposed for the introduction of the hexyl group at the α-position by either a PKS or a modified FAS system.
Branched-chain Amino Acids (BCAAs) (e.g., Leucine, Isoleucine, Valine) While not directly providing a hexyl group, the catabolism of BCAAs provides the primers (e.g., isovaleryl-CoA, isobutyryl-CoA) for the synthesis of common iso- and anteiso- BCFAs. This highlights the metabolic pathways available for generating branched acyl-CoA precursors.
NADPH Serves as the reducing equivalent for the ketoreductase and enoyl reductase domains of the FAS and PKS pathways, which are necessary for the saturation of the growing acyl chain.

The formation of the crucial hexylmalonyl-CoA precursor is a key hypothetical step. It could be synthesized from hexanoyl-CoA through the action of an acetyl-CoA carboxylase (ACC) homolog with broad substrate specificity.

Comparative Biosynthetic Studies with Related Lipids

While direct biosynthetic studies on this compound are absent, comparisons can be drawn with other known branched and unsaturated fatty acids to support the proposed pathway.

For instance, the biosynthesis of tuberculostearic acid (10-methyloctadecanoic acid) in Mycobacterium tuberculosis involves the addition of a methyl group from S-adenosyl methionine to oleic acid. This demonstrates a post-synthesis modification to create a branched structure.

The biosynthesis of various polyunsaturated fatty acids (PUFAs) involves a series of desaturation and elongation steps, highlighting the roles of desaturases and elongases in tailoring fatty acid structures. nih.govnih.gov For example, linoleic acid (18:2) is synthesized from oleic acid (18:1) by a Δ12-desaturase.

The vast array of polyketide natural products with complex branching patterns provides strong evidence for the capability of PKS systems to generate structures analogous to this compound. The modular nature of these enzymes allows for the programmed incorporation of various alkyl branches. nih.govyoutube.com

Metabolic Roles and Biochemical Significance in Model Systems

Integration into Lipid Metabolism Pathways

Currently, there is no direct scientific evidence documenting the integration of 3-Hexyldec-3-enoic acid into specific lipid metabolism pathways. The metabolism of fatty acids is a complex process involving synthesis, degradation (beta-oxidation), and incorporation into more complex lipids. wikipedia.orgnih.gov The unique structure of this compound, featuring a branch point at a double bond, presents challenges for standard metabolic enzymes.

In general fatty acid synthesis, acetyl-CoA is the primary building block, with enzymes like fatty acid synthase (FASN) assembling straight-chain fatty acids. wikipedia.orgwikipedia.org The synthesis of BCFAs is known to occur, often initiated by branched-chain acyl-CoAs derived from amino acids like valine, leucine, and isoleucine. nih.govmdpi.com However, the specific enzymatic machinery required to synthesize a structure like this compound has not been identified.

Regarding degradation, the beta-oxidation of typical fatty acids occurs in the mitochondria, systematically removing two-carbon units. nih.gov The presence of a hexyl group on the third carbon would likely impede this process. Mammals possess alternative pathways, such as alpha-oxidation, to handle methyl-branched fatty acids like phytanic acid, where the branch obstructs beta-oxidation. mdpi.com It is plausible that this compound, if metabolized, would require a specialized enzymatic pathway to bypass or remove its bulky hexyl branch before the carbon chain could be fully oxidized for energy.

Role as a Substrate for Lipid Modification Enzymes

There is no published research confirming this compound as a substrate for any known lipid-modifying enzymes. The enzymes responsible for fatty acid metabolism, such as desaturases, elongases, and acyltransferases, often exhibit substrate specificity. nih.govnumberanalytics.com

Desaturases: These enzymes introduce double bonds into acyl chains. numberanalytics.com Since this compound is already unsaturated, further desaturation is theoretically possible, but its branched structure might prevent it from fitting into the active site of known desaturases.

Elongases: These enzymes extend the length of fatty acid chains. nih.gov Studies have shown that certain elongases (e.g., ELOVL1, ELOVL3, ELOVL7) can act on saturated BCFAs. nih.gov Whether they could recognize and elongate a branched, unsaturated structure like this compound is unknown.

Acyl-CoA Synthetases and Acyltransferases: Before being used in metabolic pathways, fatty acids must be activated to acyl-CoA derivatives. Subsequently, acyltransferases incorporate these into complex lipids like triglycerides and phospholipids. The affinity of these enzymes for this compound would be a critical determinant of its metabolic fate, but this has not been studied.

The promiscuity of some enzymes, such as fatty acid synthase (FASN), which can incorporate non-standard substrates, suggests that under certain conditions, unusual fatty acids can be synthesized. nih.govnih.gov However, without empirical data, the interaction of this compound with these enzymes remains speculative.

Influence on Membrane Lipid Composition and Dynamics

The influence of this compound on membrane lipid composition and dynamics has not been experimentally determined. However, the effects of other BCFAs and unsaturated fatty acids on membranes are well-documented and provide a basis for hypothesis.

Hypothetical Impact of this compound:

Increased Fluidity: The bulky hexyl group at the center of the acyl chain would create significant steric hindrance, preventing adjacent lipids from packing closely. This would likely have a potent fluidizing effect on any membrane into which it was incorporated. acs.org

Domain Formation: The presence of such an unusual lipid could potentially influence the formation of specialized membrane domains, or "lipid rafts," by altering the packing and phase behavior of surrounding lipids like cholesterol and sphingolipids. acs.org

Atomistic simulations of membranes containing other BCFAs have provided quantitative evidence that they modulate the structure and dynamics of microbial membranes in a fashion analogous to unsaturated fatty acids in eukaryotic membranes. acs.org Similar studies would be required to understand the specific physical impact of this compound.

Potential as a Metabolic Intermediate in Organismal Lipidomes

There is currently no evidence from lipidomic analyses that identifies this compound as a naturally occurring metabolic intermediate in any organism. Lipidomics, the large-scale study of lipids, has identified thousands of distinct lipid molecules in various organisms, including numerous BCFAs. creative-proteomics.comnih.gov

BCFAs are found predominantly in bacteria, where they are major components of cell membranes. creative-proteomics.comlipotype.com They are also found in ruminant-derived products like dairy and meat as a result of microbial synthesis in the rumen. mdpi.com In humans, BCFAs are present in the gut microbiota and have been detected in various tissues, though they are thought to be primarily of dietary or microbial origin. mdpi.comescholarship.org

The structure of this compound is atypical compared to the most common BCFAs, which are typically saturated and feature smaller methyl branches at the iso (second-to-last) or anteiso (third-to-last) positions. mdpi.com While lipidomic analyses have uncovered unusual fatty acids, including some with cyclic groups in certain microorganisms nih.gov, this compound has not been reported as a component of the lipidome in the available literature. Its existence in nature remains to be discovered.

Derivatization and Analog Development of 3 Hexyldec 3 Enoic Acid

Synthesis of Esters, Amides, and Ethers for Research Applications

The carboxylic acid group of 3-Hexyldec-3-enoic acid is the primary site for derivatization, allowing for the synthesis of a variety of esters, amides, and ethers. These derivatives are crucial for modulating the compound's physicochemical properties, such as solubility, and for creating tools for biological investigation.

Standard esterification procedures, such as the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, would be applicable to this compound. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. Enzymatic methods, utilizing lipases, offer a milder and often more selective alternative for ester synthesis.

The synthesis of amides from this compound would typically involve the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction with a primary or secondary amine would yield the corresponding amide. Direct amidation is also possible using coupling agents similar to those used in esterification.

The synthesis of ethers of this compound is less common but can be achieved through modification of the double bond, for example, via epoxidation followed by ring-opening wi

Advanced Analytical Methodologies for 3 Hexyldec 3 Enoic Acid

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for the separation and purification of 3-Hexyldec-3-enoic acid from complex mixtures, as well as for its quantification. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would depend on the volatility and thermal stability of the compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound would typically be derivatized to increase its volatility and thermal stability. A common method is esterification to form the corresponding methyl ester (3-hexyldec-3-enoate). The sample would be injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of less volatile and thermally labile compounds like carboxylic acids, often without the need for derivatization. In LC-MS, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. Separation occurs based on the compound's affinity for the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification. A reversed-phase C18 column would likely be effective for separating the nonpolar this compound.

A hypothetical data table for the chromatographic separation of this compound is presented below. Please note this data is illustrative and not based on experimental results.

ParameterGC-MS (as methyl ester)LC-MS
Column Capillary column (e.g., DB-5ms)Reversed-phase (e.g., C18)
Mobile Phase Carrier Gas (e.g., Helium)Acetonitrile/Water with formic acid
Detection Mass Spectrometry (Electron Ionization)Mass Spectrometry (Electrospray Ionization)
Expected Retention Time Dependent on column and temperature programDependent on column and gradient

Spectroscopic Characterization (e.g., NMR, IR, Raman)

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Would show distinct signals for the protons in different chemical environments, such as the vinyl proton on the double bond, the protons on the alkyl chains, and the acidic proton of the carboxylic acid group. The coupling patterns between adjacent protons would help to confirm the connectivity of the atoms.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., carboxylic acid carbon, sp² carbons of the double bond, and sp³ carbons of the alkyl chains).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch and a strong C=O stretch) and the carbon-carbon double bond (C=C stretch).

Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR, particularly for the C=C bond and the carbon backbone, as these bonds often produce strong Raman signals.

The following table summarizes the expected spectroscopic data for this compound. This data is predicted based on general spectroscopic principles.

TechniqueExpected Observations
¹H NMR Signals for -COOH, -CH=C-, -CH₂-, and -CH₃ protons with specific chemical shifts and coupling constants.
¹³C NMR Signals for C=O, C=C, and various aliphatic carbons.
IR Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C stretch (~1650 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹).
Raman Strong C=C stretch, signals corresponding to the carbon backbone.

Mass Spectrometry Fragmentation Patterns for Structural Elucidation

Mass spectrometry not only helps in determining the molecular weight of this compound but also provides structural information through the analysis of its fragmentation patterns. In electron ionization (EI) MS, the molecule would be expected to undergo characteristic fragmentations.

The molecular ion peak [M]⁺ would be observed, and key fragment ions would result from cleavages at positions alpha and beta to the carbonyl group and around the double bond. For instance, a McLafferty rearrangement is a common fragmentation pathway for carboxylic acids. Analysis of these fragments would allow for the confirmation of the positions of the hexyl group and the double bond.

A table of potential mass spectral fragments for this compound is provided below for illustrative purposes.

m/z ValueProposed Fragment
[M]⁺Molecular Ion of this compound
[M - H₂O]⁺Loss of a water molecule
[M - C₆H₁₃]⁺Loss of the hexyl group
Various smaller fragmentsResulting from cleavage of the alkyl chains

Chiral Analysis Techniques

The presence of a stereocenter at the C3 position (if the double bond geometry creates chirality) or the potential for creating chiral derivatives would necessitate chiral analysis to separate and quantify the enantiomers of this compound.

Chiral Chromatography: The most common approach for chiral separation is to use a chiral stationary phase (CSP) in either GC or HPLC.

Chiral GC: The derivatized (e.g., esterified) this compound could be separated on a GC column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative.

Chiral HPLC: Direct separation of the enantiomers of this compound could be achieved on an HPLC column with a chiral stationary phase, such as a polysaccharide-based CSP.

The development of a chiral separation method would involve screening different chiral columns and optimizing the mobile phase (for HPLC) or temperature program (for GC) to achieve baseline separation of the enantiomers. The separated enantiomers would then be detected, for example, by a mass spectrometer.

Theoretical and Computational Studies of 3 Hexyldec 3 Enoic Acid

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is fundamental to understanding the three-dimensional structure of a flexible molecule like 3-Hexyldec-3-enoic acid. The presence of a carbon-carbon double bond introduces rigidity around the 3-position, while the rotatable single bonds in the hexyl and carboxylic acid chains allow for numerous possible spatial arrangements (conformers).

Key Research Objectives:

Identification of Low-Energy Conformers: Determining the most probable shapes the molecule will adopt.

Analysis of Dihedral Angles: Studying the rotation around key chemical bonds to understand flexibility.

Impact of Isomerism: Comparing the conformational spaces of the (E) and (Z) isomers of this compound to see how the geometry of the double bond affects its structure.

Solvent Effects: Simulating the molecule in an aqueous environment to see how water molecules influence its folding and aggregation.

Illustrative Data for Conformational Preferences of Unsaturated Fatty Acids: The following table, based on general principles of fatty acid conformation, illustrates the type of data that would be generated for this compound. The (Z)-isomer (cis) introduces a distinct "kink" in the carbon chain, while the (E)-isomer (trans) maintains a more linear shape, similar to a saturated fatty acid. nih.gov

Table 1: Predicted Conformational Characteristics of this compound Isomers
IsomerPredicted Dominant ConformationKey Dihedral Angle (C2-C3-C4-C5)Expected Molecular Shape
(Z)-3-Hexyldec-3-enoic acidBent/Kinked at C3-C4~0°Non-linear, compact
(E)-3-Hexyldec-3-enoic acidExtended/Linear-like~180°Elongated, linear

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. rsc.org For this compound, these calculations can provide detailed information about the distribution of electrons, which governs the molecule's polarity, reactivity, and intermolecular interactions.

Calculations would determine properties like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Key Research Objectives:

Molecular Orbital Analysis: Visualizing the HOMO and LUMO to identify reactive sites. For an α,β-unsaturated acid, the HOMO is typically located on the C=C double bond, and the LUMO is distributed over the conjugated C=C-C=O system.

Electrostatic Potential Mapping: Creating a map of charge distribution on the molecular surface to predict where electrostatic interactions with other molecules will occur. The carboxylic acid group will be the most electron-rich (negative) region.

Illustrative Data for Electronic Properties of a Model Unsaturated Carboxylic Acid: This table shows sample data that could be calculated for a similar α,β-unsaturated acid using DFT methods.

Table 2: Representative Quantum Chemical Calculation Results for a Model C16 Unsaturated Acid
PropertyCalculated Value (Illustrative)Interpretation
HOMO Energy-6.5 eVIndicates the energy required to remove an electron.
LUMO Energy-1.2 eVIndicates the energy released when an electron is added.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability.
Dipole Moment2.1 DebyeConfirms the molecule is polar, primarily due to the carboxylic acid group.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model chemical reactions involving this compound, providing insights into reaction mechanisms and kinetics. nih.gov As an α,β-unsaturated carboxylic acid, it can undergo reactions at the double bond (e.g., addition) or at the carboxyl group (e.g., esterification).

Reaction pathway modeling involves calculating the energy of the system as reactants are converted into products. This allows for the identification of transition states—the highest energy points along the reaction coordinate—and the calculation of activation energies. A lower activation energy implies a faster reaction rate. For example, the Michael addition of a nucleophile to the double bond is a characteristic reaction of α,β-unsaturated carbonyl compounds that could be modeled. libretexts.org

Key Research Objectives:

Mechanism Elucidation: Determining whether a reaction proceeds through a stepwise or concerted mechanism.

Activation Energy Calculation: Predicting the energy barrier that must be overcome for a reaction to occur, which is related to the reaction rate.

Transition State Geometry: Determining the precise atomic arrangement at the peak of the energy barrier.

Illustrative Data for a Modeled Reaction: The following table provides hypothetical data for the modeled addition of a simple nucleophile (e.g., a thiol) to the double bond of this compound.

Table 3: Hypothetical Energy Profile for Michael Addition to this compound
ParameterEnergy (kcal/mol)Description
Relative Energy of Reactants0.0Baseline energy of separated reactants.
Activation Energy (Ea)+15.5The energy barrier for the reaction to proceed.
Relative Energy of Products-5.2The final energy of the stable addition product.

Predictive Modeling of Spectroscopic Properties

Theoretical calculations can predict the spectroscopic signatures of this compound, which is invaluable for interpreting experimental data or identifying the compound in a mixture. nih.gov

Infrared (IR) Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies of the molecule's chemical bonds. These frequencies correspond to the absorption peaks in an IR spectrum. Key predicted vibrations for this compound would include the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch, and various C-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical models can calculate the chemical shifts (δ) for the ¹H and ¹³C atoms in the molecule. These predictions are highly sensitive to the electronic environment of each nucleus and are essential for confirming the molecule's structure.

Key Research Objectives:

IR Spectrum Prediction: To identify characteristic functional group frequencies and compare them with experimental spectra.

NMR Chemical Shift Prediction: To assign specific peaks in ¹H and ¹³C NMR spectra to individual atoms in the molecule, aiding in structural elucidation.

Correlation with Conformation: To understand how different conformers might produce slightly different spectroscopic signals.

Illustrative Data for Predicted Spectroscopic Properties: This table shows the kind of predicted spectroscopic data that would be generated for this compound.

Table 4: Predicted Key Spectroscopic Data for (E)-3-Hexyldec-3-enoic Acid
Spectroscopy TypePredicted SignalAssignment
IR Frequency (cm⁻¹)~1710C=O stretch (carbonyl)
IR Frequency (cm⁻¹)~1650C=C stretch (alkene)
¹³C NMR Chemical Shift (ppm)~175C1 (Carboxylic acid carbon)
¹H NMR Chemical Shift (ppm)~10-12H on COOH (Carboxylic acid proton)
¹H NMR Chemical Shift (ppm)~5.5-7.0Olefinic protons (on C3 and C4)

Structure Reactivity and Structure Function Relationship Investigations

Correlation of Structural Features with Chemical Reactivity Profiles

The reactivity of 3-Hexyldec-3-enoic acid would be primarily dictated by its three key functional components: the carboxylic acid group, the trisubstituted double bond, and the branched alkyl chain.

Carboxylic Acid Group: This functional group is the most reactive site for many chemical transformations. It can undergo esterification with alcohols, be converted to an acid chloride using reagents like thionyl chloride, or be reduced to the corresponding alcohol. The acidity of the carboxylic proton allows for deprotonation to form a carboxylate salt.

Trisubstituted Double Bond: The C3 double bond is a site of potential addition reactions. Due to the presence of three alkyl substituents, it is sterically hindered compared to a terminal or disubstituted alkene, which would temper its reactivity towards electrophilic addition. Reactions such as hydrogenation (to form 3-hexyldecanoic acid), halogenation, and epoxidation would be expected, though potentially requiring more forcing conditions than less substituted alkenes. The geometry of the double bond (E/Z isomerism) would also influence the stereochemical outcome of these reactions.

Alkyl Chains: The hexyl and the main decanoic acid chains are generally unreactive, consisting of sp³-hybridized carbon atoms. However, the presence of the bulky hexyl group at the C3 position introduces significant steric hindrance around the double bond and the alpha-carbon, which could influence the rate and regioselectivity of reactions involving these nearby functional groups.

A hypothetical reactivity profile is summarized below:

Functional GroupExpected ReactionsInfluencing Factors
Carboxylic AcidEsterification, Acid Halide Formation, Reduction, Salt FormationReagent choice, reaction conditions
C3 Double BondHydrogenation, Halogenation, Epoxidation, Hydroboration-OxidationSteric hindrance from hexyl group, E/Z stereochemistry
Alkyl ChainsGenerally inert, potential for radical halogenation under specific conditionsSteric bulk of the hexyl group

Impact of Stereochemistry on Molecular Interactions

The stereochemistry of this compound would be a critical determinant of its interactions with other molecules, particularly in a biological context.

E/Z Isomerism: The double bond at the C3 position can exist as either the E (entgegen) or Z (zusammen) isomer. This geometric difference would lead to distinct three-dimensional shapes. The E-isomer would have a more extended, linear-like conformation, while the Z-isomer would introduce a "kink" in the carbon chain. This difference in shape would profoundly affect how the molecule packs in a crystal lattice and, more importantly, how it fits into the active site of an enzyme or a receptor.

Chirality: While this compound itself is not chiral, derivatives formed from reactions at the double bond could generate chiral centers. For instance, epoxidation would create two new stereocenters, leading to a mixture of diastereomers. The specific stereochemistry of these derivatives would be crucial for their biological activity, as enantiomers often exhibit different, and sometimes opposing, physiological effects.

The table below outlines the potential impact of stereoisomerism:

Stereochemical FeaturePotential Impact
E-IsomerMore linear shape, potentially allowing for more efficient packing or different binding orientation in a receptor site compared to the Z-isomer.
Z-IsomerKinked structure, may induce a specific conformation required for binding to a particular enzyme or receptor, or conversely, prevent binding due to steric clash.

Relationships between Branching/Unsaturation and Enzymatic Processing

In a biological system, the metabolism of this compound would be influenced by its branching and the position of its double bond.

Branching: The hexyl group at the C3 position represents a significant branch point. In fatty acid metabolism, beta-oxidation is a primary pathway. However, the presence of a substituent at an odd-numbered carbon, like the C3 position, would likely make it a poor substrate for the standard beta-oxidation enzymes. It would likely require alternative metabolic pathways, potentially involving omega-oxidation or initial modifications by cytochrome P450 enzymes to introduce hydroxyl groups that can then be further oxidized.

Unsaturation: The double bond at the C3 position is also problematic for standard beta-oxidation. While enzymes exist to handle unsaturation in fatty acids, a double bond at the 3-position typically requires an isomerase to shift its position to the 2-position to allow the cycle to proceed. The combination of the C3-double bond and the C3-hexyl group would likely create a molecule that is metabolized slowly, if at all, by common fatty acid degradation pathways.

This resistance to standard metabolism could lead to its accumulation or its diversion into other metabolic routes.

Rational Design Principles for Modified Analogs

Given the hypothetical structure of this compound, several principles could guide the design of modified analogs with tailored properties.

Modifying the Carboxylic Acid: The carboxylic acid head group could be converted to an ester to increase lipophilicity and potentially improve cell membrane permeability. It could also be replaced with other polar head groups, such as a phosphonate (B1237965) or a hydroxamic acid, to alter its binding affinity for specific enzymes or receptors.

Shifting the Double Bond and Branching: Moving the double bond or the hexyl group to different positions along the carbon chain would create a library of isomers with different shapes and reactivities. For example, moving the hexyl group to the C2 position would create an alpha-branched fatty acid, a class of molecules with known distinct metabolic fates.

Introducing Other Functional Groups: The introduction of hydroxyl groups, halogens, or other functionalities onto the alkyl chains could introduce new interaction points for binding to biological targets and alter the molecule's electronic properties.

The following table provides a summary of potential design strategies:

Modification StrategyRationale
Esterification of Carboxylic AcidIncrease lipophilicity, create prodrugs.
Varying Alkyl Chain LengthModulate lipophilicity and molecular size.
Isomerization of Double Bond/BranchingAlter molecular shape and metabolic stability.
Introduction of New Functional GroupsCreate new binding interactions, modify electronic properties.

Industrial and Biotechnological Research Applications

Role as a Chemical Precursor in Organic Synthesis

No information is currently available in scientific literature regarding the use of 3-Hexyldec-3-enoic acid as a starting material or intermediate in organic synthesis.

Potential in Materials Science Research (e.g., polymer monomers, surfactants)

There are no published studies or patents that describe the investigation or application of this compound in the field of materials science, either as a monomer for polymerization or as a surfactant.

Use in Flavor Chemistry Research (e.g., as a synthetic intermediate or model compound)

Research in flavor chemistry has not identified this compound as a compound of interest, either for its own organoleptic properties or as a precursor for the synthesis of flavor molecules.

Biotechnological Production Strategies

No methods for the biotechnological production of this compound have been described. Research into microbial or enzymatic synthesis has not focused on this particular long-chain fatty acid.

Emerging Research Avenues and Future Directions for 3 Hexyldec 3 Enoic Acid Studies

Integration with Systems Biology and Lipidomics Platforms

The field of lipidomics, a subset of systems biology, aims to comprehensively identify and quantify the complete set of lipids (the lipidome) in a biological system. Long-chain fatty acids and their derivatives are integral components of cellular structures and signaling pathways. creative-proteomics.com The integration of 3-Hexyldec-3-enoic acid into lipidomics studies could reveal its potential natural occurrence, metabolic pathways, and physiological roles.

Future research could focus on developing targeted and untargeted lipidomics workflows to screen for this compound and its metabolites in various biological matrices. Advanced analytical techniques such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) are powerful tools for this purpose. mdpi.com By incorporating this compound into lipid libraries and databases, researchers can enhance the annotation of complex lipid profiles and potentially identify novel biomarkers for health and disease. youtube.com

The study of how dietary fatty acid composition impacts cellular lipidomes and insulin (B600854) sensitivity provides a template for investigating the effects of specific unsaturated fatty acids like this compound. nih.gov Such studies could elucidate its influence on membrane fluidity, a critical factor for cellular function, as the presence of double bonds in fatty acids creates kinks in their structure, preventing tight packing and maintaining membrane flexibility. fiveable.mebioninja.com.au

Table 1: Potential Lipidomics Approaches for this compound Research

Approach Description Potential Insights
Targeted Metabolomics Development of specific LC-MS/MS methods to quantify this compound and its predicted metabolites. Determination of its presence and concentration in biological samples.
Untargeted Lipidomics Global profiling of lipids in cells or tissues exposed to this compound. Identification of metabolic pathways affected by the compound and discovery of novel lipid species.
Fluxomics Using isotopically labeled this compound to trace its metabolic fate within a biological system. Elucidation of its conversion to other bioactive molecules and its contribution to energy metabolism.

| Comparative Lipidomics | Comparing the lipidomes of healthy versus diseased states to identify correlations with the levels of this compound. | Potential identification as a biomarker for specific conditions. |

Exploration of Underutilized Synthetic Routes

While the synthesis of β,γ-unsaturated carboxylic acids can be challenging, several routes exist that could be optimized for the preparation of this compound. Exploring underutilized and innovative synthetic strategies is crucial for accessing this compound in sufficient quantities for further study.

One promising but less common method for this specific class of compounds is the palladium-catalyzed carboxylation of allenes with carbon dioxide. This approach offers a direct route to β,γ-unsaturated carboxylic acids under relatively mild conditions. nih.gov Another potential route is the palladium-catalyzed allylic substitution of carbon nucleophiles with allyl alcohols as the allylating agents, which can be performed in water, aligning with green chemistry principles. organic-chemistry.orgnih.gov

Furthermore, the direct dehydrogenation of the corresponding saturated carboxylic acid, decanoic acid substituted with a hexyl group, represents a modern and atom-economical approach. Recent advances have demonstrated the feasibility of ligand-enabled β,γ-dehydrogenation of free aliphatic acids. nih.gov

Table 2: Comparison of Potential Synthetic Routes for this compound

Synthetic Route Key Features Potential Advantages for this compound
Knoevenagel Condensation Condensation of an aldehyde with an active methylene (B1212753) compound, followed by decarboxylation. wikipedia.orgsigmaaldrich.com Well-established; potential for green modifications (solvent-free, benign catalysts). tandfonline.com
Palladium-Catalyzed Carbonylation of Allylic Alcohols Direct carbonylation of the corresponding allylic alcohol at low CO pressure. nih.govacs.org High atom economy; mild reaction conditions.
Palladium-Catalyzed Carboxylation of Allenes Reductive addition of CO2 to an appropriately substituted allene. nih.gov Direct synthesis of β,γ-unsaturated acids.

| Ligand-Enabled Dehydrogenation | Direct C-H activation of a saturated carboxylic acid precursor. nih.gov | High atom economy; use of readily available starting materials. |

Application in Green Chemistry Principles

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis and manufacturing. acs.org this compound, as a fatty acid derivative, is well-positioned to be a part of this sustainable approach.

One key aspect is the use of renewable feedstocks. If this compound can be synthesized from plant-derived materials, it would contribute to a bio-based economy. nih.gov For example, triglycerides from vegetable oils can be broken down into fatty acids and glycerin, which can serve as starting materials for further chemical transformations. omnitechintl.com

Enzymatic synthesis is another cornerstone of green chemistry. Lipases can be used for the esterification and transesterification of fatty acids under mild conditions, often with high selectivity. nih.govmdpi.comwur.nl Biocatalytic methods could be developed for both the synthesis of this compound and its subsequent derivatization. For instance, enzymatic interesterification is a green alternative to chemical hydrogenation for modifying the properties of fats and oils. hooghlywomenscollege.ac.in

Solvent-free or aqueous reaction conditions, as seen in some Knoevenagel condensations and palladium-catalyzed reactions, further enhance the green credentials of the synthesis of this compound. organic-chemistry.orgtandfonline.com

Addressing Challenges in Isolation and Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale production presents several challenges that need to be addressed for this compound to be utilized in broader applications.

If this fatty acid is found in natural sources, its isolation from complex lipid mixtures will be a primary hurdle. Methods like solid-phase extraction can be employed to separate different lipid classes, but these need to be optimized for the specific properties of this compound. nih.gov The isolation of fatty acids from natural oils often involves multiple steps, including hydrolysis of triglycerides and subsequent purification, which can be resource-intensive. wikipedia.org

For synthetic routes, scalability is a major concern. Reactions that are efficient on a milligram scale may not be practical or economical on a kilogram scale. For example, the cost and availability of catalysts, the efficiency of heat and mass transfer in large reactors, and the purification of the final product are all critical factors. nih.gov The development of robust and scalable synthetic protocols, potentially utilizing flow chemistry, will be essential.

Furthermore, ensuring the stereochemical purity of the final product, particularly if a specific isomer (E or Z) is desired, can be challenging during scale-up. The choice of synthetic route and catalyst will be crucial in controlling the isomeric ratio.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 3-Hexyldec-3-enoic acid, and how can purity be validated?

  • Methodology : Use esterification or carboxylation reactions under controlled anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Validate purity using HPLC (C18 column, methanol/water mobile phase) and confirm structural integrity via 1^1H/13^13C NMR (e.g., δ 2.3 ppm for α,β-unsaturated protons) .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure?

  • Methodology :

  • NMR : Analyze 1^1H NMR for olefinic protons (δ 5.3–5.7 ppm) and 13^13C NMR for carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry : Use ESI-MS in negative ion mode to confirm molecular ion [M-H]^- at m/z 241.2 .
  • IR : Identify carboxylic acid O-H stretch (2500–3000 cm1^{-1}) and C=O stretch (1700 cm1^{-1}) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction of this compound with lipid membranes?

  • Methodology :

  • Model Systems : Use liposome-based assays (e.g., DOPC/DOPE vesicles) to mimic lipid bilayers. Incorporate fluorescent probes (e.g., Laurdan) to monitor membrane fluidity changes via fluorescence polarization .
  • Data Analysis : Quantify partition coefficients using isothermal titration calorimetry (ITC) and assess membrane disruption via dynamic light scattering (DLS) .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodology :

  • Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like concentration ranges (e.g., 10–100 µM) and cell lines (e.g., HEK293 vs. HepG2) .
  • Experimental Replication : Control for batch-to-batch compound variability (e.g., HPLC purity >98%) and validate assay conditions (e.g., pH 7.4 PBS buffer) .

Q. How can in vitro toxicity assays be optimized for this compound?

  • Methodology :

  • Cell Viability : Use MTT assays on primary hepatocytes, with IC50_{50} calculations via nonlinear regression (GraphPad Prism). Include positive controls (e.g., cisplatin) .
  • Oxidative Stress : Measure ROS production using DCFH-DA fluorescence and correlate with glutathione depletion (DTNB assay) .

Key Considerations for Research Design

  • Hypothesis Testing : Frame hypotheses to address gaps, e.g., “this compound modulates membrane permeability via unsaturated chain insertion” .
  • Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., benchchem.com ) .
  • Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.